molecular formula C26H26FNO3S B395232 cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B395232
M. Wt: 451.6g/mol
InChI Key: UPLNYDVMBKHCPY-UHFFFAOYSA-N
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Description

cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyl ring, a fluorophenyl group, a thienyl group, and a quinolinecarboxylate moiety

Preparation Methods

The synthesis of cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Incorporation of the Thienyl Group: The thienyl group can be added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Quinolinecarboxylate Moiety: The quinolinecarboxylate moiety is synthesized through a series of condensation reactions, starting from an appropriate quinoline precursor.

Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Cyclopentyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    Cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a furyl group instead of a thienyl group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26FNO3S

Molecular Weight

451.6g/mol

IUPAC Name

cyclopentyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H26FNO3S/c1-15-23(26(30)31-19-8-2-3-9-19)24(16-6-4-7-18(27)12-16)25-20(28-15)13-17(14-21(25)29)22-10-5-11-32-22/h4-7,10-12,17,19,24,28H,2-3,8-9,13-14H2,1H3

InChI Key

UPLNYDVMBKHCPY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)F)C(=O)OC5CCCC5

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)F)C(=O)OC5CCCC5

Origin of Product

United States

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